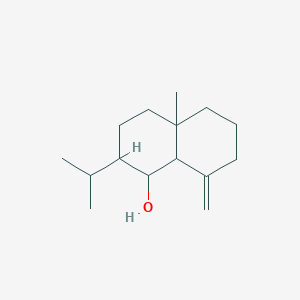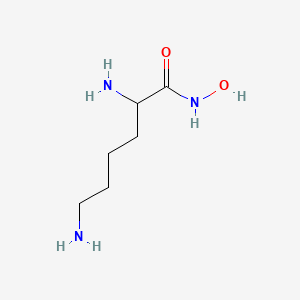
(E)-5,5'-(Ethene-1,2-diyl)diisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid is an organic compound characterized by the presence of two isophthalic acid groups connected by an ethene-1,2-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid typically involves the reaction of isophthalic acid derivatives with ethene-1,2-diyl precursors under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where isophthalic acid derivatives are reacted with ethene-1,2-diyl compounds in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethene-1,2-diyl linker to an ethane-1,2-diyl linker.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases, such as sulfuric acid for sulfonation or nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane-1,2-diyl derivatives.
Substitution: Nitrated, sulfonated, or halogenated isophthalic acid derivatives.
科学的研究の応用
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, such as polymers and resins, due to its structural rigidity and stability.
作用機序
The mechanism of action of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid involves its interaction with specific molecular targets, depending on its application. In coordination chemistry, the compound acts as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with proteins or enzymes, influencing their activity and function. The ethene-1,2-diyl linker provides structural flexibility, allowing the compound to adopt various conformations and interact with different targets.
類似化合物との比較
(E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid can be compared with other similar compounds, such as:
(E)-5,5’-(Ethene-1,2-diyl)bis(1H-tetrazol-1-ol): This compound has a similar ethene-1,2-diyl linker but contains tetrazole rings instead of isophthalic acid groups.
Ethene-1,2-diyl derivatives: Other compounds containing the ethene-1,2-diyl group, such as vinylene, have different properties and uses, highlighting the unique characteristics of (E)-5,5’-(Ethene-1,2-diyl)diisophthalic acid.
特性
分子式 |
C18H12O8 |
|---|---|
分子量 |
356.3 g/mol |
IUPAC名 |
5-[(E)-2-(3,5-dicarboxyphenyl)ethenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h1-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26)/b2-1+ |
InChIキー |
VVBXPIRCGICDRY-OWOJBTEDSA-N |
異性体SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)/C=C/C2=CC(=CC(=C2)C(=O)O)C(=O)O |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C=CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)
![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)



![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)


![trans-2-([1,1'-Biphenyl]-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B12301433.png)

![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)
![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
